methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate
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Overview
Description
Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that features a pyrrolidine ring, a pyrazine moiety, and a benzoate ester
Preparation Methods
The synthesis of methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: These compounds also feature a pyrrolidine ring and are used in various medicinal chemistry applications.
Pyrazine derivatives: Compounds with a pyrazine moiety are known for their biological activity and are used in drug development.
Biological Activity
Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
This compound features a unique structure that combines a pyrrolidine ring, a pyrazine moiety, and a benzoate ester. This structural diversity is believed to contribute to its biological activity, making it a valuable candidate for further research.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer.
- Receptor Binding : Its ability to bind to specific receptors can modulate signaling pathways critical for cell proliferation and survival.
Structure-Activity Relationship (SAR)
Research on the SAR of this compound has revealed insights into how modifications to its structure can influence biological activity. For example, variations in the pyrazine or pyrrolidine components can significantly impact the compound's potency against specific targets.
Structural Modification | Effect on Activity |
---|---|
Substitution on the pyrazine ring | Increased potency against certain kinases |
Alteration of the benzoate ester | Enhanced solubility and bioavailability |
Antitumor Activity
A study investigating the antitumor properties of this compound demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The compound exhibited an IC50 value indicative of potent antitumor activity, suggesting its potential as a lead compound for drug development.
Anti-inflammatory Effects
In another study focused on inflammation, this compound was shown to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Properties
IUPAC Name |
methyl 2-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-17(22)14-5-3-2-4-13(14)16(21)20-9-6-12(11-20)24-15-10-18-7-8-19-15/h2-5,7-8,10,12H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDBYGFAJBJABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.